

Application Notes & Protocols for the Validated Analytical Method of Tubuloside A

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Compound of Interest

Compound Name: *Tubuloside A*

Cat. No.: *B183347*

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These application notes provide a comprehensive overview and detailed protocols for a validated analytical method for the quantification of **Tubuloside A** in various matrices. This document is intended for researchers, scientists, and drug development professionals.

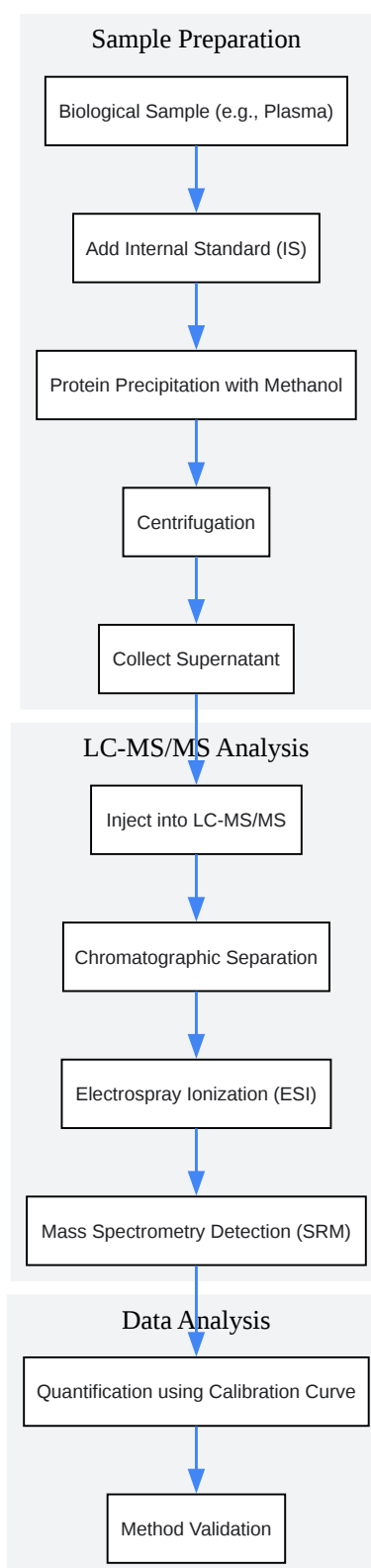
Introduction

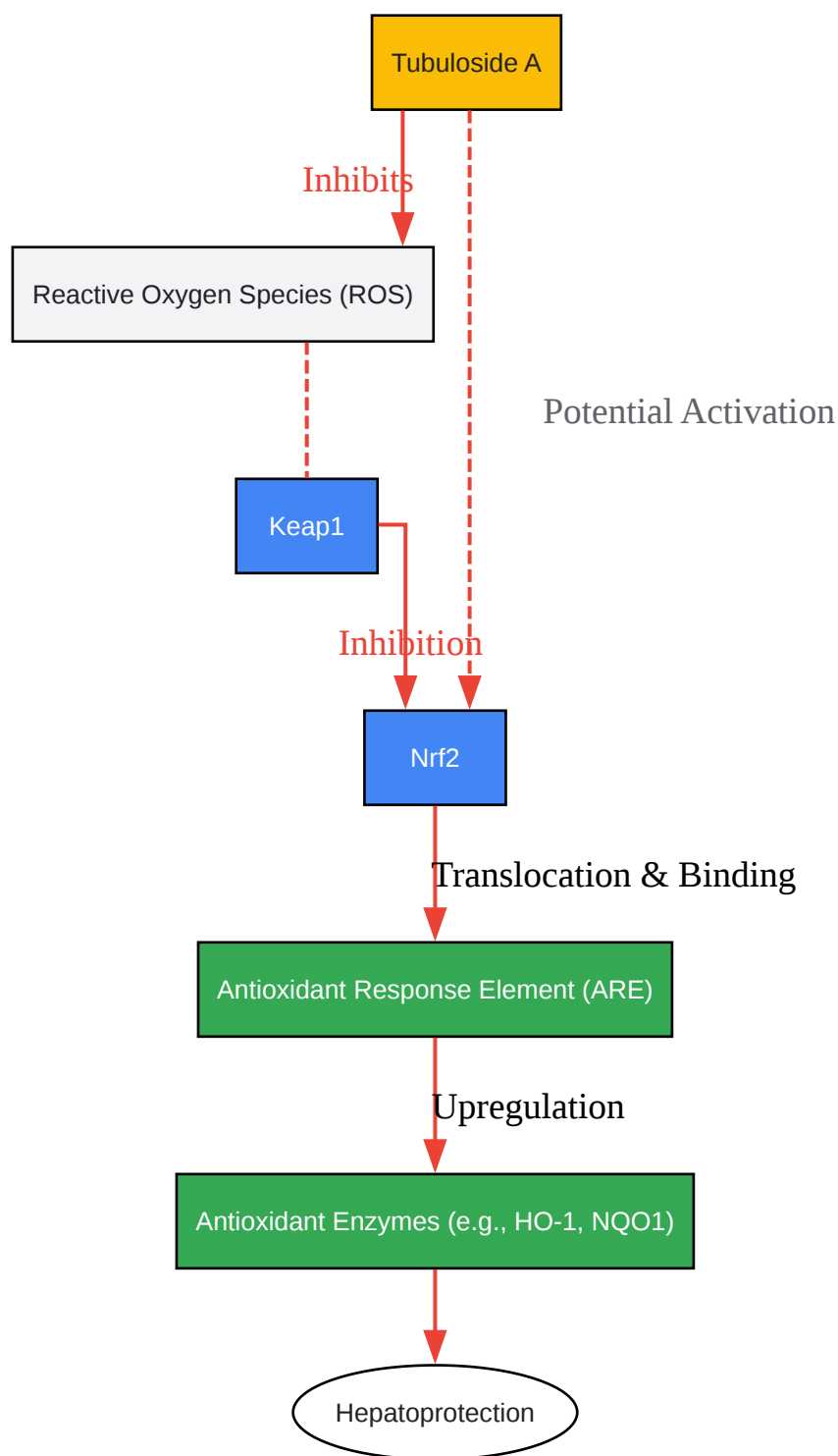
Tubuloside A is a phenylethanoid glycoside with notable hepatoprotective and antioxidative activities[1]. Accurate and reliable quantification of **Tubuloside A** is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development processes. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **Tubuloside A**.

Analytical Method Overview

A sensitive and specific LC-MS/MS method has been developed and validated for the quantification of **Tubuloside A**. The method utilizes a protein precipitation extraction procedure for sample preparation and an internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a methanol-ammonium acetate buffer mobile phase. Detection is performed using a tandem mass spectrometer in negative ionization mode with selected reaction monitoring (SRM).

Experimental Workflow Diagram





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References

- 1. medchemexpress.com [medchemexpress.com]
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